molecular formula C6H3ClIN3 B3101043 7-Chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1383481-13-7

7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Cat. No. B3101043
CAS RN: 1383481-13-7
M. Wt: 279.46 g/mol
InChI Key: VNNGLAHFEULQGK-UHFFFAOYSA-N
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Description

“7-Chloro-3-iodoimidazo[1,2-b]pyridazine” is a chemical compound with the empirical formula C6H3ClIN3 . It is a solid substance and is part of the imidazopyridine class, which is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of “7-Chloro-3-iodoimidazo[1,2-b]pyridazine” includes a fused bicyclic 5–6 heterocycle . The SMILES string representation of the molecule is ClC1=NN2C(I)=CN=C2C=C1 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 279.47 . The InChI key for the compound is IWHCPHZAMFSDFM-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . Some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antifungal Agents

Imidazo[1,2-b]pyridazine derivatives have shown antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anti-Diabetes Agents

Some imidazo[1,2-b]pyridazine derivatives have been found to have anti-diabetes properties . They could be used in the development of new drugs for the treatment of diabetes.

Antiparasitic Agents

Imidazo[1,2-b]pyridazine derivatives have also been found to have antiparasitic properties . This makes them potential candidates for the development of new antiparasitic drugs.

Anti-Inflammatory Agents

Imidazo[1,2-b]pyridazine derivatives have shown anti-inflammatory properties . They could be used in the development of new drugs for the treatment of inflammatory diseases.

Anti-Proliferative Agents

Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative activity . This suggests that they could be used in the development of new drugs for the treatment of proliferative diseases such as cancer.

Acetylcholinesterase Inhibitors

Imidazo[1,2-b]pyridazine derivatives can also be used as acetylcholinesterase inhibitors . This suggests potential applications in the treatment of diseases like Alzheimer’s.

properties

IUPAC Name

7-chloro-3-iodoimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGLAHFEULQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (2.17 g, 9.65 mmol) was added to a solution of 7-chloroimidazo[1,2-b]pyridazine (0.988 g, 6.43 mmol) in N,N-dimethylformamide (25 mL). The reaction mixture was stirred at r.t. overnight. The mixture was diluted with ethyl acetate, washed with water and brine. The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexane (gradient: 0-50%) to afford the desired product (1.40 g, 77.9%). LCMS (M+H)+: m/z=279.9/281.9.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0.988 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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